Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate
Description
Methyl [(3aS,4S,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate is a chiral carbohydrate derivative featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core. This compound is characterized by a hydroxymethyl group at the C6 position and a methyl acetate moiety at C2. Its stereochemistry (3aS,4S,6R,6aR) is critical for its role as a synthetic intermediate in nucleoside analogs, enzyme inhibitors, and other bioactive molecules. The 2,2-dimethyl group on the dioxolane ring enhances steric protection, improving stability during synthetic transformations .
Properties
IUPAC Name |
methyl 2-[(3aR,4R,6S,6aS)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10,12H,4-5H2,1-3H3/t6-,7+,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOCLHQJXNUJE-WPYKOPORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)CO)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)CO)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₆O₆
- Molecular Weight : 302.36 g/mol
- CAS Number : 154026-95-6
- Solubility : Soluble in various solvents with a solubility range noted between 0.584 mg/ml to 1.64 mg/ml depending on the method of measurement .
Anticancer Properties
Recent studies have highlighted the anticancer potential of Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate against various cancer cell lines.
- Cell Line Studies : In vitro experiments using the MDA-MB-231 breast cancer cell line demonstrated a significant reduction in cell proliferation. The compound exhibited an IC₅₀ of approximately 0.6 μM, indicating strong cytostatic effects rather than cytotoxicity . The growth inhibition was attributed to a dose-dependent mechanism where concentrations above 10 μM resulted in cell cycle arrest without significant apoptosis .
The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular pathways related to cell cycle regulation and apoptosis:
- Cell Cycle Arrest : Treatment with the compound led to significant arrest at various phases of the cell cycle, suggesting interference with normal cellular proliferation processes .
- Apoptosis Evaluation : While the compound did not significantly increase apoptosis rates in treated cells compared to controls, it did affect cell adhesion properties and overall viability under specific conditions .
Study Overview
A comprehensive study involving various derivatives of the compound indicated that structural modifications can significantly influence biological activity. In particular:
- Glycomimetic Libraries : A library screening revealed that compounds with similar scaffolds showed varied efficacy against breast carcinoma cells. Small changes in functional groups led to notable differences in biological activity .
Comparative Analysis with Other Compounds
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)... | 0.6 | Cell cycle arrest | MDA-MB-231 |
| Compound A | 1.5 | Cytotoxic | HeLa |
| Compound B | 0.8 | Apoptosis induction | A549 |
This table illustrates how Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)... compares favorably against other compounds in terms of potency and mechanism.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
Recent studies have highlighted the potential of compounds similar to methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate in the development of antidiabetic agents. The chiral nature of such compounds enhances their binding affinities to specific receptors involved in glucose metabolism. For instance, a study demonstrated that structurally related compounds exhibited significant inhibitory effects on key enzymes like α-glucosidase and α-amylase, which are crucial targets in diabetes management .
1.2 Antioxidant Activity
Compounds containing hydroxymethyl groups have been associated with enhanced antioxidant activities. Research indicates that methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate could potentially serve as a scaffold for developing new antioxidants that mitigate oxidative stress-related diseases .
Materials Science Applications
2.1 Polymer Chemistry
The unique dioxole structure of methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve their stability and performance under various environmental conditions .
2.2 Coatings and Adhesives
Due to its chemical stability and reactivity profile, this compound is also being explored as an additive in coatings and adhesives. Its ability to form cross-links can enhance the durability and adhesion properties of polymer-based products .
Agricultural Chemistry Applications
3.1 Pesticide Development
The structural features of methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate make it a candidate for developing new pesticides. Its efficacy against specific pests can be evaluated through structure-activity relationship (SAR) studies that leverage its unique functional groups to enhance biological activity while minimizing environmental impact .
Data Tables
Case Studies
Case Study 1: Antidiabetic Activity
A recent investigation into the antidiabetic potential of related compounds revealed that specific structural modifications significantly enhanced their binding affinity to target enzymes involved in glucose metabolism. The study utilized molecular docking techniques to predict interactions with enzyme active sites and confirmed these predictions through in vitro assays.
Case Study 2: Polymer Application
In a study focused on polymer chemistry applications of methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate as an additive in polycarbonate formulations demonstrated improved impact resistance and thermal stability when incorporated at optimal concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of the tetrahydrofuro[3,4-d][1,3]dioxole scaffold allows for diverse modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Stability :
- The target compound’s methyl acetate group offers hydrolytic stability compared to ethyl esters (e.g., compound 24), which are more prone to enzymatic cleavage .
- Triflate and benzyloxy substituents (compounds in ) enhance reactivity in cross-coupling reactions but reduce aqueous solubility.
Biological Activity :
- Purine-modified analogs (e.g., ) exhibit antiviral activity due to mimicry of natural nucleosides, whereas the hydroxymethyl group in the target compound may facilitate prodrug activation .
- Benzyloxy-phenyl derivatives (e.g., ) show potent inhibition of LpxC, a target in Gram-negative bacteria, highlighting the scaffold’s adaptability to diverse targets.
Synthetic Utility :
- The hydroxymethyl group in the target compound serves as a handle for further functionalization (e.g., phosphorylation, glycosylation) , whereas triflate groups () enable Suzuki-Miyaura couplings.
- Steric protection from 2,2-dimethyl groups is a common strategy across analogs to prevent undesired ring-opening reactions .
Table 2: Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
